molecular formula C15H13F2NO2 B5014405 methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate

methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate

Cat. No. B5014405
M. Wt: 277.27 g/mol
InChI Key: JNUZROPWSOQYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate, commonly known as DFB, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research for its potential therapeutic and pharmacological properties.

Mechanism of Action

The mechanism of action of DFB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant properties. In addition, DFB has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFB is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. DFB is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, DFB may have limited solubility in certain solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DFB. One area of interest is the development of new synthesis methods for DFB that can improve its yield and purity. Another area of interest is the investigation of the potential side effects of DFB and its long-term safety profile. Finally, there is a need for further studies to elucidate the mechanism of action of DFB and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, DFB is a promising compound that has potential as a novel therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action and potential side effects are still being investigated, but early studies suggest that it may have significant therapeutic potential. Further research is needed to fully understand the biochemical and physiological effects of DFB and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DFB involves the reaction of 4-aminomethyl benzoic acid with 3,4-difluoro benzaldehyde in the presence of a suitable catalyst and solvent. The reaction yields DFB as a white crystalline solid with a melting point of 95-98°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFB has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that DFB may have potential as a novel therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

methyl 4-[(3,4-difluoroanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-15(19)11-4-2-10(3-5-11)9-18-12-6-7-13(16)14(17)8-12/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZROPWSOQYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.